11-O-Siamenoside I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It belongs to the class of cucurbitane-type triterpenoid saponins and is known for its intense sweetness, being approximately 300 times sweeter than sucrose . This compound is used as a natural sweetener in various food and beverage products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 11-O-Siamenoside I typically involves the extraction and purification from Siraitia grosvenorii. The process includes:

Extraction: The fruit is first dried and then subjected to water or ethanol extraction to obtain a crude extract containing various mogrosides.

Purification: The crude extract is purified using techniques such as ion exchange chromatography and adsorption on macroporous resins. .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of immobilized enzymes in a continuous bioreactor system has been developed to produce high yields of this compound and related mogrosides . This method is environmentally friendly and cost-effective, making it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 11-O-Siamenoside I undergoes various chemical reactions, including:

Deglycosylation: Removal of sugar moieties.

Hydroxylation: Addition of hydroxyl groups.

Dehydrogenation: Removal of hydrogen atoms.

Deoxygenation: Removal of oxygen atoms.

Isomerization: Conversion into different isomers.

Glycosylation: Addition of sugar moieties.

Common Reagents and Conditions:

Deglycosylation: Enzymatic hydrolysis using β-glucosidase.

Hydroxylation and Dehydrogenation: Catalyzed by specific enzymes under physiological conditions.

Glycosylation: Catalyzed by glycosyltransferases such as UGT94-289-3.

Major Products: The major products formed from these reactions include various mogrosides such as mogroside IIIE, mogroside IVA, and mogroside V .

Wissenschaftliche Forschungsanwendungen

11-O-Siamenoside I has a wide range of applications in scientific research:

Chemistry: Used as a natural sweetener in food chemistry and as a reference compound in analytical studies.

Biology: Studied for its antioxidant, anti-inflammatory, and immunomodulatory properties.

Industry: Used in the production of low-calorie sweeteners for food and beverage products.

Wirkmechanismus

The mechanism of action of 11-O-Siamenoside I involves its interaction with various molecular targets and pathways:

Sweetness Perception: It binds to sweet taste receptors on the tongue, leading to the perception of sweetness.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.

Immunomodulation: It modulates the activity of immune cells and enhances immune responses.

Vergleich Mit ähnlichen Verbindungen

11-O-Siamenoside I is unique among mogrosides due to its high sweetness and specific bioactivities. Similar compounds include:

Mogroside V: Another highly sweet mogroside found in Siraitia grosvenorii.

Mogroside IV: Known for its sweetness and bioactive properties.

Mogroside IIIE: A metabolite of this compound with similar bioactivities

These compounds share structural similarities but differ in their sweetness intensity and specific bioactivities, making this compound a distinct and valuable compound for various applications.

Eigenschaften

Molekularformel |

C54H90O24 |

|---|---|

Molekulargewicht |

1123.3 g/mol |

IUPAC-Name |

(3S,9R,13R,14S)-17-[(2R,5R)-5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C54H90O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23?,25?,26?,27?,28?,29?,30?,32+,33-,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,52+,53-,54+/m1/s1 |

InChI-Schlüssel |

LHUSGDBAZGIAEJ-RVICYKDASA-N |

Isomerische SMILES |

C[C@H](CC[C@H](C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CC[C@@]5([C@@]4(CC(=O)[C@@]6(C5CC=C7C6CC[C@@H](C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |

Kanonische SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

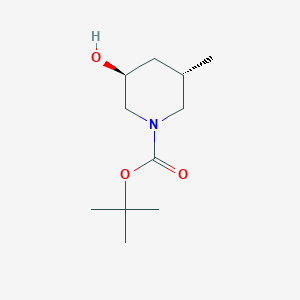

![tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate](/img/structure/B14026440.png)

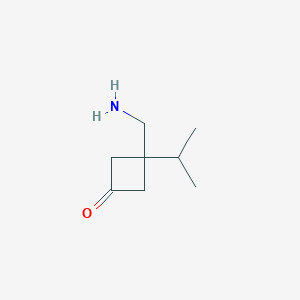

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)